

An In-Depth Technical Guide to 2,3-Dichloro-1,3-butadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-1,3-butadiene

Cat. No.: B161454

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-dichloro-1,3-butadiene**, including its chemical identifiers, physicochemical properties, synthesis, and applications, with a focus on its role in polymer chemistry.

Chemical Identification and Properties

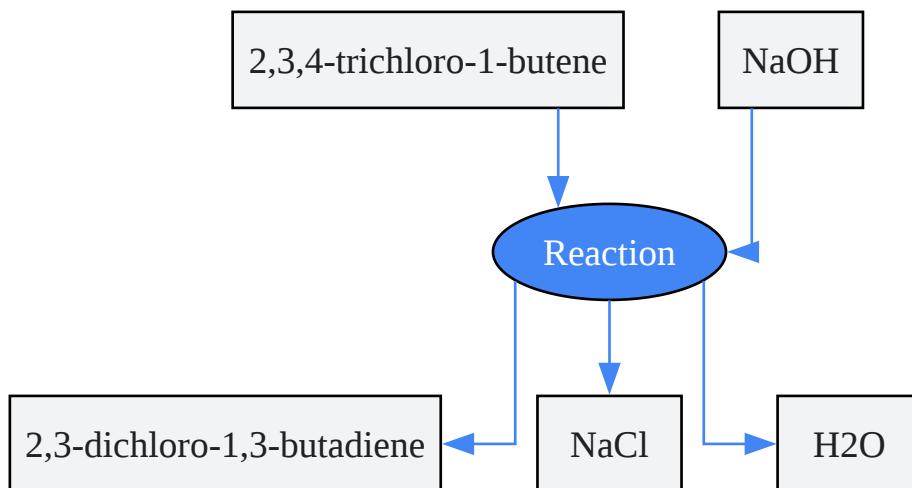
2,3-Dichloro-1,3-butadiene is a chlorinated derivative of butadiene.[1] Its IUPAC name is 2,3-dichlorobuta-1,3-diene.[2][3][4][5] The compound is a colorless liquid that is prone to polymerization.[1]

Table 1: Chemical Identifiers for **2,3-Dichloro-1,3-butadiene**

Identifier	Value
CAS Number	1653-19-6[2][3][4][5][6]
IUPAC Name	2,3-dichlorobuta-1,3-diene[2][3][4][5]
Molecular Formula	C ₄ H ₄ Cl ₂ [2][3][4][5][6]
SMILES	C=C(Cl)C(=C)Cl[2][3]
InChI	InChI=1S/C4H4Cl2/c1-3(5)4(2)6/h1-2H2[2][3]

Table 2: Physicochemical Properties of **2,3-Dichloro-1,3-butadiene**

Property	Value
Molecular Weight	122.98 g/mol [2][3][4][6]
Appearance	Colorless liquid[1][4]
Boiling Point	98 °C (208 °F; 371 K)[1][4][6]
Density	1.1829 g/cm³[1][4][6]
Vapor Pressure	46.7 mmHg at 25°C[2]
LogP	2.49140[2]
Refractive Index	1.489[6]

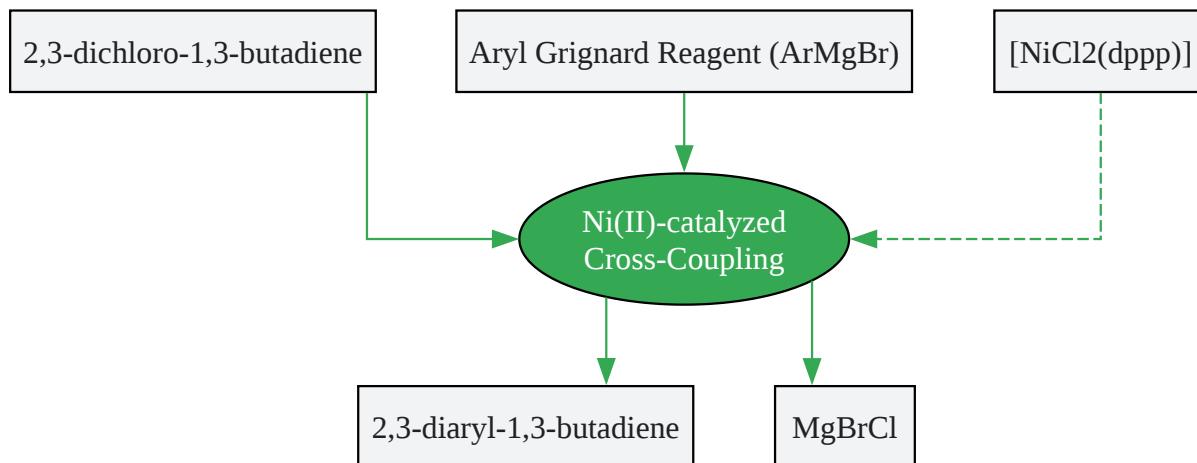

Synthesis and Experimental Protocols

2.1. Synthesis of **2,3-Dichloro-1,3-butadiene**

One method for the preparation of **2,3-dichloro-1,3-butadiene** is the dehydrochlorination of 2,3,4-trichloro-1-butene with sodium hydroxide.[1] The reaction is as follows:

Another industrial method involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane.[4]

[Click to download full resolution via product page](#)


Caption: Synthesis of **2,3-dichloro-1,3-butadiene**.

2.2. Synthesis of 2,3-Diaryl-1,3-butadienes from **2,3-Dichloro-1,3-butadiene**

2,3-Dichloro-1,3-butadiene serves as a precursor for the synthesis of 2,3-diaryl-1,3-butadienes via a Nickel(II)-catalyzed cross-coupling reaction with aryl Grignard reagents (ArMgBr).^[2]

Experimental Protocol:

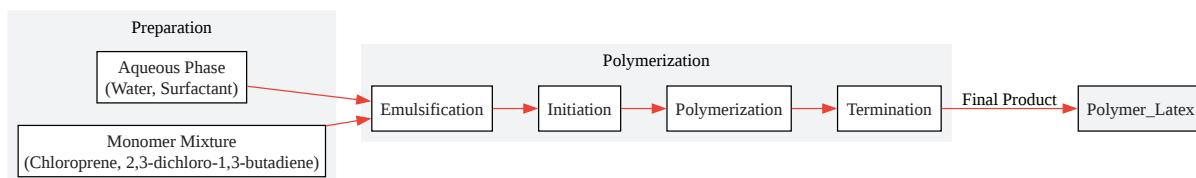
- Materials: **2,3-dichloro-1,3-butadiene**, an aryl bromide (e.g., 2-thienyl bromide, phenyl bromide), magnesium, $[\text{NiCl}_2(\text{dppp})]$ (dppp = 1,3-bis(diphenylphosphino)propane) as a catalyst, and an appropriate solvent like THF.^[2]
- Procedure:
 - Prepare the Grignard reagent (ArMgBr) from the corresponding aryl bromide and magnesium in THF.
 - In a separate reaction vessel, dissolve **2,3-dichloro-1,3-butadiene** and the $[\text{NiCl}_2(\text{dppp})]$ catalyst in THF.
 - Add the prepared Grignard reagent to the solution of **2,3-dichloro-1,3-butadiene** and catalyst.
 - The reaction mixture is then typically stirred at a specific temperature for a set period to allow the coupling reaction to proceed.
 - After the reaction is complete, the mixture is quenched and the product is extracted, purified (e.g., by column chromatography), and characterized.^[2]

[Click to download full resolution via product page](#)

Caption: Synthesis of 2,3-diaryl-1,3-butadienes.

Applications in Polymer Science

The primary application of **2,3-dichloro-1,3-butadiene** is as a comonomer in the production of polychloroprene (neoprene), a type of synthetic rubber.^{[1][3]} Its incorporation into the polymer chain disrupts the regularity of the microstructure, which in turn reduces the tendency of the rubber to crystallize.^[3] This modification enhances the low-temperature flexibility of the material.^[3]


3.1. Emulsion Polymerization of Chloroprene with **2,3-Dichloro-1,3-butadiene**

The industrial production of polychloroprene is typically carried out via free-radical emulsion polymerization.^[3]

Experimental Workflow:

- Aqueous Phase Preparation: An aqueous solution containing a surfactant (e.g., rosin soap) and pH adjusters is prepared in a reactor.^[3]
- Monomer Emulsion: A mixture of chloroprene, **2,3-dichloro-1,3-butadiene** (as a comonomer), and a chain transfer agent (to control molecular weight) is prepared.^[3]

- Emulsification: The monomer mixture is added to the aqueous phase with vigorous stirring to form a stable emulsion.[3]
- Initiation: A water-soluble initiator (e.g., potassium persulfate) is added to the emulsion at a controlled temperature to start the polymerization.[3]
- Polymerization: The reaction is allowed to proceed until the desired monomer conversion is achieved. The temperature is carefully controlled to manage the exothermic reaction.
- Termination: A "short-stopping" agent is added to quench the polymerization.
- Finishing: The resulting polymer latex is then processed to isolate the solid rubber.

[Click to download full resolution via product page](#)

Caption: Emulsion polymerization workflow.

Safety and Handling

2,3-Dichloro-1,3-butadiene is a flammable liquid and is considered toxic.[4] It should be handled with appropriate personal protective equipment in a well-ventilated area. Due to its tendency to polymerize, it may be stored with inhibitors.[2]

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,3-Dichloro-1,3-butadiene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161454#2-3-dichloro-1-3-butadiene-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com